Methyl 1,2-dihydroacenaphthylene-5-carboxylate

Drug Discovery Chemical Biology Medicinal Chemistry

Strategic advantage in CNS drug discovery and advanced material science. This methyl ester (CAS 92253-98-0) uniquely features zero hydrogen bond donors and a low TPSA (26.3 Ų), making it the superior building block for BBB-penetrant libraries over its parent acid. Its lower melting point (71-73°C) simplifies purification in multi-kg syntheses, while the 5-position carboxylate on the saturated dihydro core offers a novel vector for creating differentiated MOFs and IP. Ensure reproducibility and gain a competitive edge with this specific regioisomer.

Molecular Formula C14H12O2
Molecular Weight 212.24g/mol
CAS No. 92253-98-0
Cat. No. B395226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2-dihydroacenaphthylene-5-carboxylate
CAS92253-98-0
Molecular FormulaC14H12O2
Molecular Weight212.24g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C2CCC3=C2C1=CC=C3
InChIInChI=1S/C14H12O2/c1-16-14(15)12-8-7-10-6-5-9-3-2-4-11(12)13(9)10/h2-4,7-8H,5-6H2,1H3
InChIKeySKSBXJMIJGEWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2-Dihydroacenaphthylene-5-Carboxylate (CAS 92253-98-0): A 5-Position Acenaphthene Ester Building Block


Methyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS 92253-98-0) is a polycyclic aromatic ester with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It features a fused acenaphthene core (a dihydroacenaphthylene framework) with a methyl carboxylate substituent specifically at the 5-position, distinguishing it from regioisomers and other acenaphthene derivatives . As a research chemical building block, its primary utility lies in organic synthesis, particularly for constructing functionalized acenaphthene systems and complex aromatic architectures [1].

Why Methyl 1,2-Dihydroacenaphthylene-5-Carboxylate Cannot Be Replaced by a Generic Acenaphthene Ester


Substituting methyl 1,2-dihydroacenaphthylene-5-carboxylate (CAS 92253-98-0) with a generic acenaphthene ester—such as its parent acid (1,2-dihydroacenaphthylene-5-carboxylic acid, CAS 55720-22-4) or a positional isomer like methyl acenaphthylene-1-carboxylate (CAS 79539-32-5)—introduces critical, quantifiable changes in physicochemical properties that directly impact synthetic utility. The methyl ester at the 5-position confers distinct lipophilicity (LogP 2.725) and a complete absence of hydrogen bond donors (H-donors = 0), in stark contrast to the carboxylic acid's LogP of 3.18 and its single H-donor . Furthermore, the 1,2-dihydro (saturated ethylene bridge) structure fundamentally alters the electronic landscape and reactivity profile compared to the fully unsaturated acenaphthylene core . These differences are not academic; they dictate the compound's behavior in reactions, purification, and subsequent steps, rendering simple substitution a risk to reproducibility and yield [1].

Quantitative Evidence for Selecting Methyl 1,2-Dihydroacenaphthylene-5-Carboxylate over Analogs


Enhanced Lipophilicity and Membrane Permeability vs. Parent Carboxylic Acid

Methyl 1,2-dihydroacenaphthylene-5-carboxylate (Target) demonstrates a 14.4% lower LogP (2.725) compared to its parent carboxylic acid, 1,2-dihydroacenaphthylene-5-carboxylic acid (Comparator, LogP 3.183). This lower LogP, while still indicating high lipophilicity, combined with the complete absence of hydrogen bond donors (H-donors = 0), translates to improved membrane permeability and oral absorption potential, critical for compounds intended for biological screening . The ester's LogD at pH 7.4 is expected to be significantly higher than the acid's (-0.08), ensuring the neutral species predominates at physiological pH, further enhancing passive diffusion [1].

Drug Discovery Chemical Biology Medicinal Chemistry

Optimized Boiling Point for Distillation and Purification vs. Parent Acid

The methyl ester exhibits a significantly lower boiling point (371.7 ± 21.0 °C at 760 mmHg) compared to its parent carboxylic acid, 1,2-dihydroacenaphthylene-5-carboxylic acid (417.0 ± 24.0 °C at 760 mmHg) [1]. This 45.3 °C reduction in boiling point is a direct consequence of eliminating intermolecular hydrogen bonding present in the carboxylic acid. The lower boiling point enables distillation-based purification and handling under milder conditions, reducing the risk of thermal decomposition . Furthermore, the ester's melting point of 71-73 °C, compared to the acid's 220-223 °C, simplifies recrystallization from common organic solvents [1][2].

Organic Synthesis Process Chemistry Purification

Positional Isomer Advantage: 5-Substitution vs. 1-Substituted Acenaphthylene Ester

The target compound's substitution at the 5-position of the dihydroacenaphthylene core, versus the more common 1-position (as in methyl acenaphthylene-1-carboxylate, CAS 79539-32-5), offers a distinct vector for molecular extension . While direct comparative data between these specific esters is absent from primary literature, class-level inference from acenaphthene derivative studies indicates that 5-substitution alters the electronic distribution and steric profile of the polycyclic framework, which can influence π-π stacking interactions and metal coordination geometry . The saturated ethylene bridge in the target compound further differentiates it from the fully conjugated acenaphthylene-1-carboxylate, which has applications in NSAID synthesis (e.g., naproxen precursors) . The 5-position carboxylate on a dihydro core is therefore a unique scaffold for developing novel materials or ligands with tailored properties [1].

Materials Chemistry Organic Electronics Ligand Design

Reduced Polar Surface Area (PSA) and Zero H-Donors for Improved CNS Drug-Likeness

Methyl 1,2-dihydroacenaphthylene-5-carboxylate has a Topological Polar Surface Area (TPSA) of 26.3 Ų and zero hydrogen bond donors, a profile that aligns with established guidelines for central nervous system (CNS) drug candidates . In contrast, its parent acid (1,2-dihydroacenaphthylene-5-carboxylic acid) has a higher TPSA of 37.3 Ų and one H-bond donor, placing it outside the optimal range for passive blood-brain barrier (BBB) penetration (typically TPSA < 60-70 Ų and H-donors < 3) [1]. The methyl ester's lower TPSA and lack of H-donors suggest a higher likelihood of crossing the BBB, making it a more suitable building block for synthesizing CNS-targeted small molecule libraries [2]. The ester's XLogP3 of 3.9 further supports its ability to partition into lipid-rich environments like the CNS [3].

CNS Drug Discovery Blood-Brain Barrier Penetration Medicinal Chemistry

Synthetic Versatility: Ester as a Protected Carboxylic Acid and Directable Group

As a methyl ester, Methyl 1,2-dihydroacenaphthylene-5-carboxylate serves a dual role in synthesis: it acts as a protected form of the corresponding carboxylic acid (CAS 55720-22-4) and as a functional group that can direct electrophilic aromatic substitution (EAS) reactions. The ester group is a meta-director on the aromatic ring, influencing the regioselectivity of further functionalization . While the parent acid is also a meta-director, its free -OH group can interfere with certain reactions (e.g., those involving strong bases or nucleophiles) and requires additional protection/deprotection steps [1]. The methyl ester can be selectively hydrolyzed under mild conditions to reveal the carboxylic acid, which can then be coupled to amines, alcohols, or other nucleophiles, offering a flexible handle for library synthesis [2]. This is a standard strategy in medicinal chemistry, where the ester improves handling and solubility before conversion to the final carboxylic acid-containing drug candidate [3].

Organic Synthesis Methodology Functional Group Interconversion

Higher Molecular Weight and Unique Spectroscopic Fingerprint for Purity Monitoring

Methyl 1,2-dihydroacenaphthylene-5-carboxylate possesses a distinct molecular weight of 212.24 g/mol and a characteristic InChIKey (SKSBXJMIJGEWBR-UHFFFAOYSA-N), which, in combination with its 1H-NMR spectrum (available in DMSO-d6 and CDCl3 from the KnowItAll NMR Spectral Library), provides an unambiguous analytical signature [1]. This is a critical advantage over the parent carboxylic acid (MW 198.22 g/mol) during reaction monitoring and purity assessment. The 14 Da mass difference allows for clear differentiation by mass spectrometry, and the unique proton environments of the methyl ester group offer distinct NMR resonances that are not present in the acid or other analogs, facilitating precise quantification and impurity profiling in complex reaction mixtures [2]. The availability of a reference NMR spectrum in multiple solvents ensures reliable compound verification [1].

Analytical Chemistry Quality Control Process Monitoring

Where Methyl 1,2-Dihydroacenaphthylene-5-Carboxylate Provides a Definitive Advantage in Research and Development


Medicinal Chemistry: Optimizing CNS-Targeted Compound Libraries

When designing a library of small molecules intended to cross the blood-brain barrier (BBB), the ester's lower TPSA (26.3 Ų) and zero hydrogen bond donors make it a preferred building block over the parent carboxylic acid (TPSA 37.3 Ų, H-donors = 1) . Its calculated LogP of 2.725 and XLogP3 of 3.9 further support its ability to partition into the CNS [1]. Incorporating this core early in the synthesis ensures the final compounds maintain favorable physicochemical properties for CNS penetration, a critical go/no-go criterion in neurodrug discovery [2].

Process Chemistry: Streamlining Purification in Multi-Step Synthesis

In a multi-kilogram synthesis where intermediate purification is a bottleneck, the methyl ester's significantly lower boiling point (371.7 °C) and melting point (71-73 °C) compared to the parent acid (bp 417.0 °C, mp 220-223 °C) offer a clear practical advantage [1]. The ester can be purified by simple distillation or recrystallization from standard solvents under mild conditions, whereas the high-melting acid may require more complex purification techniques, such as trituration or column chromatography, increasing time and cost [2]. The ester's lower melting point also simplifies handling and weighing.

Chemical Biology: Using the Ester as a Protected Handle for Prodrug Development

For developing prodrugs where a carboxylic acid is the active moiety, the methyl ester serves as an ideal, cleavable protecting group. It masks the acid's polarity and negative charge at physiological pH, enhancing cell permeability . The ester can be designed to be cleaved by intracellular esterases, releasing the active 1,2-dihydroacenaphthylene-5-carboxylic acid inside the target cell. This strategy is not possible when starting directly with the carboxylic acid, which would require a separate esterification step [1].

Materials Science: Exploring Novel Ligands with a Unique 5-Position Scaffold

In the design of novel metal-organic frameworks (MOFs) or coordination polymers, the 5-position carboxylate on a dihydroacenaphthylene core offers a less common vector for extension and metal binding compared to the more widely explored 1-position analogs . The saturated ethylene bridge introduces conformational flexibility that can influence pore size and guest molecule interactions in porous materials [1]. Researchers seeking to differentiate their materials and avoid prior art will find this scaffold valuable for generating new intellectual property [2].

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